D-617 hydrochloride
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(methylamino)-2-propan-2-ylpentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-13(2)17(12-18,9-6-10-19-3)14-7-8-15(20-4)16(11-14)21-5;/h7-8,11,13,19H,6,9-10H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOHZJIIHSRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67775-97-7 | |
| Record name | D-617 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067775977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-617 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J368YCA39W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Enzymatic N-Dealkylation of Verapamil
D-617 hydrochloride forms predominantly through the N-dealkylation of verapamil, catalyzed by cytochrome P450 (CYP) enzymes in human hepatocytes. Studies using human liver microsomes demonstrate that CYP3A isoforms—particularly CYP3A4—mediate this transformation. The reaction involves cleavage of the methylamino group from verapamil's tertiary amine structure, yielding D-617 as a major metabolite (Figure 1).
Key parameters for metabolic preparation:
Table 1: Enzymatic Parameters for D-617 Formation
Intersubject Variability in Metabolic Yield
Hepatic preparation efficiency varies significantly across individuals due to:
-
Drug-drug interactions (e.g., CYP3A4 inhibitors like ketoconazole reduce D-617 yields by 70–80%)
-
Hepatic impairment (50% lower metabolite formation in cirrhosis patients)
Challenges in Laboratory Synthesis
Lack of Published Synthetic Protocols
Despite its pharmacological relevance, no peer-reviewed procedures for de novo this compound synthesis exist in accessible literature. This gap contrasts with detailed protocols for related compounds like PSMA-617. Potential reasons include:
Inferred Synthetic Approaches
Based on structural analogs, plausible laboratory methods could involve:
Route 1: Direct Derivatization of Verapamil
-
Selective N-demethylation using chloroformates or platinum oxide catalysis
-
Hydrochloride salt formation via HCl gas bubbling in anhydrous ether
Route 2: Fragment Condensation
Table 2: Comparison of Preparation Methods
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Hepatic metabolism | 60–80 | 95+ | Requires verapamil substrate |
| Hypothetical synthesis | N/A | N/A | No experimental validation |
Analytical Characterization
Structural Verification
Authentic this compound exhibits:
Chemical Reactions Analysis
Metabolic Formation from Verapamil
D-617 hydrochloride is primarily synthesized in vivo via the N-dealkylation of verapamil, catalyzed by cytochrome P450 enzymes (CYP3A4). This reaction involves the cleavage of the verapamil side chain, yielding D-617 and norverapamil as primary metabolites .
Key Reaction Pathway:
| Parameter | Value | Source |
|---|---|---|
| Enzyme | CYP3A4 | |
| Reaction Type | Oxidative N-dealkylation | |
| Stereospecificity | R-enantiomer predominant |
This pathway dominates in hepatic and intestinal metabolism, with kinetic studies showing Michaelis-Menten parameters (: 25–50 μM) for CYP3A4-mediated reactions .
Oxidative Reactions
The tertiary amine moiety in D-617 may undergo N-oxidation in the presence of flavin-containing monooxygenases (FMOs), though this pathway is minor compared to CYP-mediated metabolism .
Stereochemical Considerations
D-617 exists as a racemic mixture (R/S enantiomers) due to its chiral center. In vitro studies reveal enantiomer-specific interactions:
| Property | R-D-617 Hydrochloride | S-D-617 Hydrochloride |
|---|---|---|
| Metabolic Rate | Faster CYP3A4 clearance | Slower clearance |
| Plasma Binding | 89% | 92% |
Derivatization for Analysis
D-617 is often derivatized via:
-
Acetylation : Reaction with acetic anhydride for GC-MS detection.
-
Fluorescent tagging : Using dansyl chloride for HPLC quantification .
Interaction with Transport Proteins
D-617 inhibits P-glycoprotein (P-gp) , a drug efflux transporter, at IC values of 15–20 μM. This interaction modulates pharmacokinetics of co-administered drugs .
Stability Data
| Condition | Stability Outcome | Reference |
|---|---|---|
| Light (UV exposure) | No decomposition (24 hrs) | |
| Temperature (25°C) | Stable for 6 months | |
| Aqueous Solution | Hydrolysis at pH 1.5 (t: 2.1 hrs) |
Scientific Research Applications
D-617 hydrochloride has several scientific research applications, including:
Cardiovascular research: It is used to study the metabolism and pharmacokinetics of verapamil and its metabolites in human coronary arterial endothelial cells.
Biodegradability studies: This compound is used to investigate the aerobic biodegradability of verapamil and its transformation products.
Radiolabeling studies: The compound is used in the synthesis and preclinical evaluation of radiolabeled derivatives for imaging studies.
Mechanism of Action
The mechanism of action of D-617 hydrochloride involves its interaction with calcium channels. As a metabolite of verapamil, it retains some of the parent compound’s activity in blocking calcium channels, which leads to vasodilation and reduced cardiac workload . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion influx regulation .
Comparison with Similar Compounds
Pharmacological and Analytical Profiles
Structural and Functional Contrasts
- Metabolic Origin : D-617 is unique as a radiolabeled metabolite derived from verapamil, unlike synthetically designed hydrochlorides like cilengitide or lidamidine .
- Target Specificity: D-617 serves as a biomarker for P-gp efflux activity, while lidamidine and cilengitide directly modulate α2-adrenergic receptors and integrins, respectively .
- Analytical Challenges :
- D-617 requires rapid SPE/HPLC due to [¹¹C]’s short half-life (~20 min), whereas diphenhydramine’s stability allows routine USP-grade HPLC .
Biological Activity
D-617 hydrochloride is a significant metabolite of the calcium channel blocker verapamil, primarily formed through N-dealkylation processes in the liver and intestines. Understanding its biological activity is crucial for pharmacological research, particularly in drug metabolism and interactions.
- Molecular Formula : C17H27ClN2O2
- Formation : D-617 is produced from verapamil via cytochrome P450 enzymes, notably CYP3A4. This metabolic pathway is essential for comprehending the pharmacokinetics of verapamil and its metabolites.
Biological Activity
This compound exhibits several biological activities that are particularly relevant in pharmacological studies:
- Calcium Channel Blockade : As a metabolite of verapamil, D-617 may retain some activity related to calcium channel blockade, which is critical for cardiovascular functions.
- Drug Interactions : D-617 has been studied for its interactions with transport proteins such as P-glycoprotein, influencing drug absorption and distribution. This interaction is vital for predicting drug-drug interactions in therapeutic regimens involving verapamil and its metabolites.
- Metabolic Pathways : D-617 can be further metabolized into D-620, indicating a complex metabolic pathway that could influence its biological effects.
Comparative Analysis of Metabolites
To better understand the role of this compound, it is helpful to compare it with other metabolites of verapamil:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Norverapamil | C20H27N2O4 | Another active metabolite affecting cardiovascular function. |
| D-620 | C17H27ClN2O2 | Direct metabolite of D-617; requires further study on its effects. |
| Verapamil | C27H38N2O4 | Parent compound; calcium channel blocker used for hypertension. |
Case Studies
- In Vivo Studies : Research has shown that administration of tariquidar, a P-glycoprotein inhibitor, resulted in a significant increase in the cerebral volume distribution of [11C]D-617. This suggests that D-617's pharmacokinetics can be influenced by other compounds, which may enhance its therapeutic effects or alter its distribution in the body .
- Biodistribution : Ex vivo biodistribution studies indicated that [11C]D-617 showed rapid clearance from organs such as the lungs and liver, with low uptake in the brain over time. This distribution pattern highlights the potential challenges in targeting D-617 for therapeutic applications .
Mechanistic Insights
The mechanism by which this compound exerts its effects is not fully understood but is believed to involve:
- Cytochrome P450 Interactions : The enzymatic pathways involved in its formation from verapamil are crucial for understanding how it interacts with other drugs and influences cardiovascular functions.
- P-glycoprotein Modulation : Its relationship with P-glycoprotein affects drug absorption and can lead to significant implications for polypharmacy scenarios where multiple drugs are administered concurrently .
Q & A
Q. What is the pharmacological role of D-617 hydrochloride in P-glycoprotein (P-gp) research?
this compound is a major radioactive metabolite of [11C]-verapamil, used as a positron emission tomography (PET) ligand to measure P-gp activity at tissue-blood barriers (e.g., blood-brain barrier). Its quantification is critical for correcting metabolic interference in PET imaging, ensuring accurate interpretation of P-gp-mediated drug efflux dynamics .
Q. What analytical methods are recommended for quantifying this compound in plasma samples?
A validated solid-phase extraction (SPE) method using C8 cartridges with differential pH elution (acidic and neutral buffers) achieves >90% recovery of D-617 from plasma. This method is optimized for rapid processing (<5 minutes per sample), crucial for handling short-lived radioisotopes like [11C] .
Q. How does this compound differ structurally and functionally from its parent compound, verapamil?
D-617 retains the core structure of verapamil but undergoes metabolic modification (e.g., demethylation or hydroxylation), altering its pharmacokinetic properties. Unlike verapamil, D-617 does not inhibit P-gp but serves as a biomarker for P-gp activity due to its differential transport across biological barriers .
Q. What are the stability considerations for handling this compound in experimental workflows?
D-617 in plasma should be processed immediately or stored at -80°C to prevent degradation. For [11C]-labeled D-617, aliquoting and avoiding freeze-thaw cycles are essential due to its short half-life (~20 minutes). Stability in acetonitrile-based solutions is limited; use fresh preparations .
Q. How can researchers validate the specificity of assays for this compound in complex biological matrices?
Cross-validate SPE results with high-performance liquid chromatography (HPLC) to confirm separation from polar metabolites. Spike plasma samples with non-radioactive D-617 and quantify recovery rates. Statistical comparison of SPE and HPLC data (e.g., Bland-Altman analysis) ensures method reliability .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding factors when studying this compound in vivo?
Use dual-isotope PET imaging (e.g., [11C]-verapamil and [18F]-labeled analogs) to differentiate P-gp activity from metabolic clearance. Incorporate knockout animal models (e.g., P-gp-deficient mice) to isolate D-617’s metabolic pathway contributions .
Q. How can contradictory data on D-617’s plasma concentration-time profiles be resolved in pharmacokinetic studies?
Apply compartmental modeling with metabolite correction factors. For instance, use a two-tissue model integrating D-617’s formation rate (kmet) and clearance (kelim) to reconcile interspecies variability (e.g., human vs. Macaca nemestrina) .
Q. What are the limitations of SPE-based quantification for this compound in heterogeneous clinical samples?
SPE may fail to resolve highly polar metabolites or protein-bound fractions. Supplement with ultrafiltration or protein precipitation (e.g., acetonitrile:plasma, 3:1 v/v) before SPE. Validate with mass spectrometry (LC-MS/MS) for low-abundance metabolites .
Q. How can researchers optimize PET imaging protocols to account for D-617’s metabolic interference?
Integrate arterial blood sampling with real-time metabolite correction using SPE. Develop a pharmacokinetic-pharmacodynamic (PK-PD) model linking plasma D-617 levels to PET signal attenuation. This minimizes overestimation of P-gp inhibition .
Q. What novel applications exist for this compound beyond P-gp research?
Preliminary data suggest D-617’s potential as a tracer for studying placental drug transport or tumor microenvironment efflux. Experimental designs should include tissue-specific permeability assays (e.g., transwell models) and correlation with immunohistochemical P-gp expression .
Methodological Notes
- Key References : Prioritize primary literature on PET imaging and SPE validation (e.g., ).
- Contradictions : No direct contradictions in evidence, but variability in metabolite recovery methods (SPE vs. HPLC) requires context-specific validation .
- Data Gaps : Limited data on D-617’s long-term stability or interactions with non-P-gp transporters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
